molecular formula C9H8BrNO B2506422 3-(2-Bromo-ethyl)-benzo[d]isoxazole CAS No. 57148-67-1

3-(2-Bromo-ethyl)-benzo[d]isoxazole

Cat. No.: B2506422
CAS No.: 57148-67-1
M. Wt: 226.073
InChI Key: ODERSCZIMBQSSX-UHFFFAOYSA-N
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Description

3-(2-Bromo-ethyl)-benzo[d]isoxazole is a heterocyclic compound that features a benzoisoxazole core with a bromoethyl substituent Isoxazoles are five-membered rings containing both nitrogen and oxygen atoms, and they are known for their significant biological and pharmacological activities

Mechanism of Action

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects . The specific molecular and cellular effects of 3-(2-Bromo-ethyl)-benzo[d]isoxazole would depend on its mode of action and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

3-(2-Bromo-ethyl)-benzo[d]isoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where this compound acts as an inhibitor . This inhibition affects the glycolytic pathway, leading to alterations in cellular metabolism. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and profound. In pancreatic ductal adenocarcinoma cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, including the MAPK pathway, leading to changes in gene expression and cellular metabolism. Furthermore, this compound affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a decrease in the production of adenosine triphosphate (ATP), affecting cellular energy metabolism. Additionally, this compound modulates the activity of MAPKs, leading to changes in gene expression and cellular responses. The compound also influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to modulate key cellular pathways and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative effects without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects without causing adverse reactions. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GAPDH, affecting the glycolytic pathway and altering metabolic flux . The compound also influences the levels of metabolites involved in energy production and cellular respiration. Additionally, this compound has been shown to modulate the activity of enzymes involved in lipid metabolism, further impacting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are critical for its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound has been observed to accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-ethyl)-benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. The bromoethyl group can be introduced through subsequent substitution reactions.

The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-ethyl)-benzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

3-(2-Bromo-ethyl)-benzo[d]isoxazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-ethyl)-benzo[d]isoxazole is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability.

Properties

IUPAC Name

3-(2-bromoethyl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODERSCZIMBQSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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